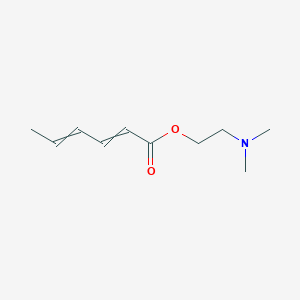
(3-Hydrazino-1,2,4-triazin-5-yl)methyl phenyl sulfone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3-Hydrazino-1,2,4-triazin-5-yl)methyl phenyl sulfone, also known as HPTS, is a chemical compound that has been extensively studied for its potential applications in scientific research. It is a fluorescent dye that can be used for a wide range of applications, including in vitro and in vivo imaging, protein labeling, and biochemical assays. In
Mechanism Of Action
(3-Hydrazino-1,2,4-triazin-5-yl)methyl phenyl sulfone is a fluorescent dye that works by absorbing light at a specific wavelength and emitting light at a longer wavelength. The mechanism of action of (3-Hydrazino-1,2,4-triazin-5-yl)methyl phenyl sulfone is based on the principle of fluorescence resonance energy transfer (FRET). (3-Hydrazino-1,2,4-triazin-5-yl)methyl phenyl sulfone can be used as a donor fluorophore in FRET experiments to study protein-protein interactions and other biological processes.
Biochemical And Physiological Effects
(3-Hydrazino-1,2,4-triazin-5-yl)methyl phenyl sulfone has been shown to have minimal biochemical and physiological effects in vitro and in vivo. It is non-toxic and does not interfere with cellular processes or cause cell death. (3-Hydrazino-1,2,4-triazin-5-yl)methyl phenyl sulfone has been used in a variety of cell types and animal models without any adverse effects.
Advantages And Limitations For Lab Experiments
One of the main advantages of (3-Hydrazino-1,2,4-triazin-5-yl)methyl phenyl sulfone is its high sensitivity and specificity for detecting analytes. It is also easy to use and can be incorporated into various experimental setups. However, (3-Hydrazino-1,2,4-triazin-5-yl)methyl phenyl sulfone has some limitations, such as its photobleaching and phototoxicity. It also requires specialized equipment for imaging and analysis.
Future Directions
There are several future directions for the use of (3-Hydrazino-1,2,4-triazin-5-yl)methyl phenyl sulfone in scientific research. One area of focus is the development of new biosensors for the detection of analytes in complex biological samples. Another area of interest is the application of (3-Hydrazino-1,2,4-triazin-5-yl)methyl phenyl sulfone in live-cell imaging and high-throughput screening. Additionally, there is potential for the use of (3-Hydrazino-1,2,4-triazin-5-yl)methyl phenyl sulfone in clinical diagnostics and therapeutics.
Conclusion:
In conclusion, (3-Hydrazino-1,2,4-triazin-5-yl)methyl phenyl sulfone, or (3-Hydrazino-1,2,4-triazin-5-yl)methyl phenyl sulfone, is a versatile and valuable tool for scientific research. Its fluorescent properties and low toxicity make it an ideal candidate for a wide range of applications, including in vitro and in vivo imaging, protein labeling, and biochemical assays. Further research and development of (3-Hydrazino-1,2,4-triazin-5-yl)methyl phenyl sulfone will undoubtedly lead to new discoveries and advancements in the field of life sciences.
Synthesis Methods
The synthesis of (3-Hydrazino-1,2,4-triazin-5-yl)methyl phenyl sulfone involves the reaction of 4-chloromethylphenylsulfonyl chloride with hydrazine hydrate and 5-amino-1,2,4-triazole. The reaction produces (3-Hydrazino-1,2,4-triazin-5-yl)methyl phenyl sulfone in high yield and purity. The synthesis method has been optimized and improved over the years, resulting in a highly efficient and scalable process.
Scientific Research Applications
(3-Hydrazino-1,2,4-triazin-5-yl)methyl phenyl sulfone has a wide range of scientific research applications, including in vitro and in vivo imaging, protein labeling, and biochemical assays. It has been used to study the dynamics of intracellular calcium signaling, protein-protein interactions, and gene expression. (3-Hydrazino-1,2,4-triazin-5-yl)methyl phenyl sulfone has also been used in the development of biosensors for the detection of various analytes, such as glucose, lactate, and ATP.
properties
Product Name |
(3-Hydrazino-1,2,4-triazin-5-yl)methyl phenyl sulfone |
|---|---|
Molecular Formula |
C10H11N5O2S |
Molecular Weight |
265.29 g/mol |
IUPAC Name |
[5-(benzenesulfonylmethyl)-1,2,4-triazin-3-yl]hydrazine |
InChI |
InChI=1S/C10H11N5O2S/c11-14-10-13-8(6-12-15-10)7-18(16,17)9-4-2-1-3-5-9/h1-6H,7,11H2,(H,13,14,15) |
InChI Key |
DEKBZFOMBFNWKR-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)S(=O)(=O)CC2=CN=NC(=N2)NN |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)CC2=CN=NC(=N2)NN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








![Dimethyl (4-{[(methylsulfanyl)carbothioyl]amino}phenyl)sulfonyldithioimidocarbonate](/img/structure/B231141.png)
![Methyl 4-{[(methylsulfanyl)carbothioyl]amino}butyldithiocarbamate](/img/structure/B231143.png)





![Methyl {[2,2-bis(dimethylamino)vinyl]imino}(cyano)acetate](/img/structure/B231161.png)
